molecular formula C13H10F3NO B8169160 (2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

(2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Cat. No.: B8169160
M. Wt: 253.22 g/mol
InChI Key: CWSYNNGNPNMEIZ-UHFFFAOYSA-N
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Description

(2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol typically involves the reaction of 1-(trifluoromethyl)pyridine with methanol. This reaction can be catalyzed by acids or Lewis acids to facilitate the formation of the desired product . The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

(2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The methanol group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    (2-(Trifluoromethyl)pyridine): Similar in structure but lacks the phenyl and methanol groups.

    (2-(Trifluoromethyl)phenyl)pyridine: Similar but without the methanol group.

    (2-(2-(Trifluoromethyl)phenyl)pyridine): Similar but without the methanol group.

Uniqueness

The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[2-[2-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-2-1-5-10(11)12-9(8-18)4-3-7-17-12/h1-7,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSYNNGNPNMEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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